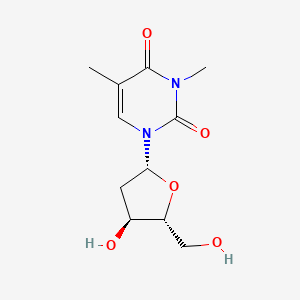

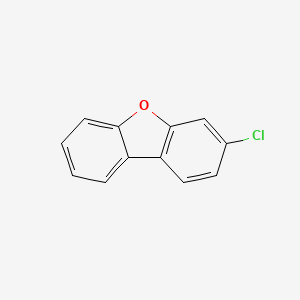

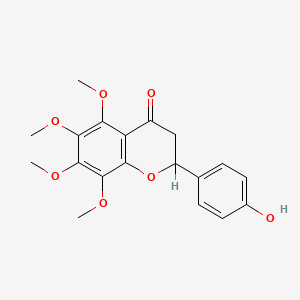

![molecular formula C7H14N2 B1204371 1,5-二氮杂双环[3.2.2]壬烷 CAS No. 283-47-6](/img/structure/B1204371.png)

1,5-二氮杂双环[3.2.2]壬烷

描述

1,5-Diazabicyclo[3.2.2]nonane is a diazabicyclononane . Its molecular formula is C7H14N2 and its CAS Registry Number is 283-47-6 .

Synthesis Analysis

1,5-Diazabicyclo[3.2.2]nonane has been used in the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It has also been used as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .Molecular Structure Analysis

The molecular structure of 1,5-Diazabicyclo[3.2.2]nonane is characterized by a lower symmetry and larger size compared to the spherical molecule 1,4-diazoniabicyclo[2.2.2]-octane .Chemical Reactions Analysis

Reactions of 1,5-Diazabicyclo[3.2.2]nonane with rubidium halides have resulted in the formation of two 3D molecular ferroelectrics .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Diazabicyclo[3.2.2]nonane include a molecular weight of 126.1995 . More detailed properties such as melting point, boiling point, and density were not found in the retrieved papers.科学研究应用

Sigma Receptor Affinity and Cytotoxicity

一项研究探讨了1,5-二氮杂双环[3.2.2]壬烷衍生物,重点关注它们对sigma(1)和sigma(2)受体的亲和力,以及它们对人类肿瘤细胞系的影响。关键发现包括鉴定出具有强大sigma(1)配体和高sigma(2)亲和力的化合物,观察到对小细胞肺癌细胞系A-427的选择性生长抑制。值得注意的是,苄醚和苄亚甲基衍生物表现出强大的细胞毒性,在某些方面优于顺铂(Holl et al., 2009)。

制药物质开发

对3,7-二氮杂双环[3.3.1]壬烷衍生物的研究揭示了它们治疗认知障碍和帮助急性脑缺氧后康复的潜力。这些物质显示出通过胃肠道吸收和穿透血脑屏障的前景,导致开发具有显著溶解度改进的口服剂型(Brkich et al., 2020)。

AMPA受体的正向变构调节剂

3,7-二氮杂双环[3.3.1]壬烷的衍生物表现出高活性,作为中枢神经系统AMPA受体的正向变构调节剂。在动物研究中,它显著改善了电击干扰的记忆,表明其在治疗精神神经疾病中的潜力(Grigoriev et al., 2019)。

刺激敏感的脂质体递送系统

对3,7-二氮杂双环[3.3.1]壬烷衍生物的研究显示它们在设计分子开关以快速释放水溶性化合物从脂质体容器中的有效性。这些衍生物增强了脂质体膜对pH变化的渗透性,使它们在pH敏感的药物递送应用中具有前景(Veremeeva et al., 2021)。

有机-无机钙钛矿铁电材料的合成

研究合成1,5-二氮杂双环[3.2.2]壬烷与铷卤化物的组合导致了两种3D分子铁电材料的创造。这些化合物显示出转变温度(Tc)分别为342 K和293 K,表明它们在铁电应用中的潜力(Han et al., 2022)。

具有生物活性的新型二氮杂双环化合物的合成

合成一种新型二氮杂双环化合物,5-二氯乙酰基-6-甲基-9-氧基-1,5-二氮杂双环壬烷,显示出对玉米对氯磺隆的保护作用,表明其在农业中的潜在用途(Li, 2012)。

安全和危害

未来方向

The future directions of 1,5-Diazabicyclo[3.2.2]nonane research could involve its use in the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes, which have potential applications in anticancer chemotherapeutics . Additionally, its use in the preparation of 3D organic–inorganic perovskite ferroelectrics suggests potential applications in materials science .

属性

IUPAC Name |

1,5-diazabicyclo[3.2.2]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQFUHFIBUCCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN(C1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182548 | |

| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diazabicyclo[3.2.2]nonane | |

CAS RN |

283-47-6 | |

| Record name | 1,5-Diazabicyclo[3.2.2]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

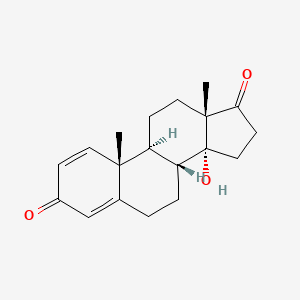

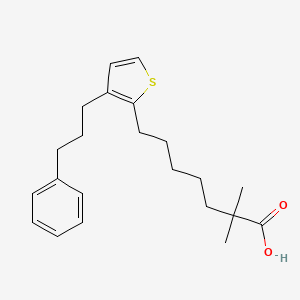

![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B1204300.png)

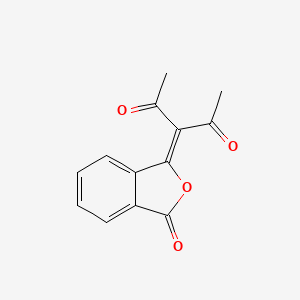

![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)

![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)